molecular formula C5H2Cl2OS B1607048 4,5-Dichlorothiophene-2-carbaldehyde CAS No. 67482-49-9

4,5-Dichlorothiophene-2-carbaldehyde

Cat. No.: B1607048
CAS No.: 67482-49-9
M. Wt: 181.04 g/mol
InChI Key: UTIRHZZQPMLIFQ-UHFFFAOYSA-N
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Description

4,5-Dichlorothiophene-2-carbaldehyde is a chemical compound with the molecular formula C5H2Cl2OS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two chlorine atoms at the 4 and 5 positions and an aldehyde group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichlorothiophene-2-carbaldehyde typically involves the chlorination of thiophene derivatives followed by formylation. One common method is the chlorination of thiophene-2-carbaldehyde using chlorine gas or other chlorinating agents under controlled conditions to introduce chlorine atoms at the 4 and 5 positions . The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the chlorination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichlorothiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium thiolate (KSCN)

Major Products Formed

Scientific Research Applications

4,5-Dichlorothiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dichlorothiophene-2-carbaldehyde is primarily related to its reactivity as an aldehyde and its ability to undergo various chemical transformations. The aldehyde group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These properties make it a versatile building block in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichlorothiophene-2-carbaldehyde is unique due to the presence of both chlorine atoms and an aldehyde group, which confer distinct reactivity and properties. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

4,5-dichlorothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2OS/c6-4-1-3(2-8)9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIRHZZQPMLIFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00217838
Record name 2-Thiophenecarboxaldehyde, 4,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00217838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67482-49-9
Record name 2-Thiophenecarboxaldehyde, 4,5-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067482499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiophenecarboxaldehyde, 4,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00217838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dichlorothiophene-2-carbaldehyde
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Synthesis routes and methods I

Procedure details

11.1 g of diisopropylamine in 100 ml of tetrahydrofuran were cooled to -60° C., 49 ml of n-butyllithium were added over 10 minutes. The mixture was stirred for 30 minutes and 10 g of 2,3-dichlorothiophene were added at -60° C. The mixture was stirred for 45 minutes and then 6 m1 of dimethylformamide and 10 ml of tetrahydrofuran were added. The mixture was stirred for 1 and a half hours, allowed to return to room temperature, poured into a saturated aqueous sodium dihydrogenphosphate solution and extracted with isopropyl ether. The solvent was evaporated and, after chromatography on silica (eluent: 95/5 hexane/ethyl acetate), 10.16 g of the expected product were obtained.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
49 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a mechanically stirred solution of 31.8 grams (0.217 mole) 5-chloro-2thiophenecarboxaldehyde in 150 ml of methylene chloride, 65 grams (0.487 mole) of anhydrous aluminum chloride was added in small portions. The mixture exothermed and turned purple. To this mixture 20.6 grams (0.29 mole) of chlorine in 250 ml of carbon tetrachloride was added dropwise. The reaction mass was refluxed for about 15 hours, and an additional 15 grams (0.21 mole) of chlorine in 200 ml of carbon tetrachloride was added. The mixture was refluxed for an additional 7 hours. The reaction was quenched by pouring over one liter of ice water. The aqueous layer was extracted with chloroform. The chloroform solution was washed with water and sodium bicarbonate. After drying with anhydrous sodium sulfate and concentration under vacuum, a yellow-brown oil was obtained. The crude 4,5-dichloro-2-thiophenecarboxaldehyde crystallized on standing and was recrystallized from hexane.
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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